
2-Fluorophenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorophenylzinc iodide is an organozinc compound with the chemical formula FC₆H₄ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Mechanism of Action
Target of Action
2-Fluorophenylzinc iodide is an organozinc compound . The primary targets of organozinc compounds are typically electrophilic carbon atoms in organic molecules, where they can facilitate the formation of new carbon-carbon bonds .
Mode of Action
This can result in the formation of new carbon-carbon bonds, which is a key step in many synthetic organic reactions .
Biochemical Pathways
Organozinc compounds are often used in organic synthesis, including the synthesis of pharmaceuticals and other biologically active compounds . Therefore, the downstream effects of this compound would largely depend on the specific context of its use.
Result of Action
The result of the action of this compound would be the formation of new carbon-carbon bonds in organic molecules . This can enable the synthesis of a wide range of complex organic compounds, including pharmaceuticals and other biologically active molecules.
Action Environment
The action of this compound, like other organozinc compounds, can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the solvent used . For example, organozinc compounds are often used in reactions with palladium catalysts . The stability of this compound can also be affected by environmental factors. For instance, it is typically stored at temperatures of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenylzinc iodide can be synthesized through the reaction of 2-fluoroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and reductive elimination reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate.
Oxidative Addition: This reaction requires the presence of a suitable oxidant and is often facilitated by transition metal catalysts.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Fluorophenylzinc iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylzinc iodide
- 4-Bromo-2-fluorophenylzinc iodide
- 2,6-Difluorophenylzinc bromide
Comparison: 2-Fluorophenylzinc iodide is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc iodide, the fluorinated derivative exhibits different electronic properties, which can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
fluorobenzene;iodozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHRMZUVCBJTTI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)F.[Zn+]I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
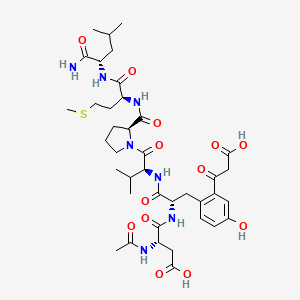
![2H-Pyran-2-methanol,6-ethoxytetrahydro-3-methyl-,acetate,[2S-(2alpha,3bta,6alpha)]-(9CI)](/img/new.no-structure.jpg)

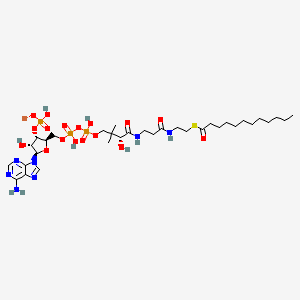

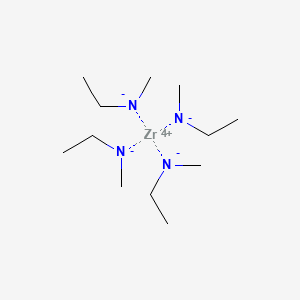
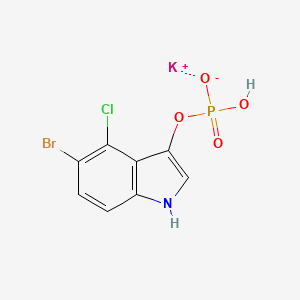
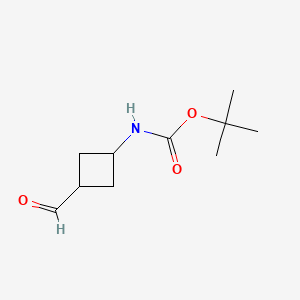
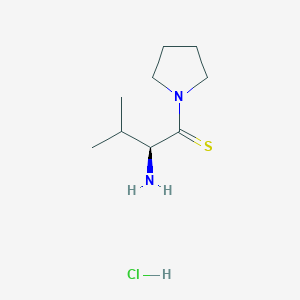
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)
